Pyrenocine D -

Pyrenocine D

Catalog Number: EVT-1583578
CAS Number:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrenocine D is a natural product found in Penicillium waksmanii with data available.
Source

Pyrenocine D has been isolated from marine-derived fungi, notably Penicillium species. The isolation process typically involves culturing these fungi in specific media that promote the production of secondary metabolites. The identification and characterization of pyrenocine D often utilize advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Classification

Pyrenocine D falls under the category of natural products, specifically within the group of polyketides. Polyketides are a large class of secondary metabolites synthesized by microorganisms through the polyketide synthase pathway. This classification highlights its potential significance in medicinal chemistry and pharmacology due to the bioactive properties commonly associated with polyketides.

Synthesis Analysis

Methods

The synthesis of pyrenocine D can be achieved through both natural extraction from fungal cultures and synthetic organic chemistry methods. The natural extraction involves cultivating the producing fungi in controlled environments, followed by solvent extraction and purification processes. Synthetic routes may include multi-step organic reactions that build the complex molecular structure characteristic of pyrenocines.

Technical Details

  1. Cultivation: Fungal strains are typically grown in liquid media supplemented with nutrients that favor secondary metabolite production.
  2. Extraction: After sufficient growth, metabolites are extracted using organic solvents such as methanol or ethyl acetate.
  3. Purification: Techniques like column chromatography, HPLC, and preparative thin-layer chromatography are employed to isolate pyrenocine D from other metabolites.
  4. Characterization: The structure is confirmed using spectroscopic methods (NMR, MS) to elucidate its molecular framework .
Molecular Structure Analysis

Structure

Pyrenocine D exhibits a complex molecular structure typical of pyrone derivatives. Its specific stereochemistry and functional groups contribute to its biological activity.

Data

  • Molecular Formula: C₁₄H₁₀O₄
  • Molecular Weight: 250.23 g/mol
  • Structural Features: The compound contains a pyrone ring, which is crucial for its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

Pyrenocine D can participate in various chemical reactions typical for compounds containing carbonyl groups and double bonds. These reactions may include:

  • Nucleophilic Addition: Reacting with nucleophiles due to its electrophilic carbonyl group.
  • Cycloaddition Reactions: Involving the formation of new rings through interactions with dienes or other unsaturated systems.

Technical Details

The reactivity of pyrenocine D is influenced by its functional groups, which can undergo transformations under specific conditions (e.g., acidic or basic environments). Such reactions are essential for exploring its potential derivatives with enhanced biological activities .

Mechanism of Action

Process

The mechanism of action for pyrenocine D is primarily related to its interaction with cellular signaling pathways. It may modulate inflammatory responses by inhibiting specific enzymes or receptors involved in cytokine production.

Data

Research indicates that pyrenocine derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins in macrophages stimulated by lipopolysaccharides (LPS). This suggests that pyrenocine D may exert anti-inflammatory effects through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic sites.

Relevant data from studies indicate that physical properties may vary slightly depending on the extraction method used and purity levels achieved during isolation .

Applications

Scientific Uses

Pyrenocine D has potential applications in various fields, including:

  • Pharmacology: Investigated for its anti-inflammatory properties, making it a candidate for developing new therapeutic agents for inflammatory diseases.
  • Natural Product Chemistry: Used as a model compound for studying biosynthetic pathways in fungi.
  • Biotechnology: Explored for its potential use in biopesticides or bioherbicides due to its biological activity against pathogens .
Biosynthetic Pathways and Genetic Regulation of Pyrenocine D Production

Microbial Biosynthesis in Paecilomyces and Penicillium Species

Pyrenocine D belongs to the α-pyrone family of fungal secondary metabolites, characterized by a 4-methoxy-6-methyl-α-pyrone core linked to an aliphatic side chain. It is biosynthesized primarily by saprophytic fungi, notably Paecilomyces spp. (e.g., P. cinnamomeus and P. lilacinus) and certain Penicillium species. The compound shares structural homology with pyrenocine analogs (e.g., pyrenocine I and B) but differs in its side-chain modifications, featuring a hydroxylated butenyl group [3] [7]. Biosynthesis initiates with the assembly of the pyrone ring via a polyketide pathway, where malonyl-CoA and methylmalonyl-CoA units undergo sequential condensation. The side chain is derived from acetate or propionate elongation, followed by oxidation and dehydration steps [7] [9]. Metabolite profiling of Paecilomyces sp. FKI-3573 fermentation broths revealed pyrenocine D as a minor constituent (0.5–3.5 mg/L yield), indicating tight metabolic regulation [3].

Table 1: Fungal Producers and Structural Features of Pyrenocine Analogs

CompoundProducing SpeciesCore StructureSide ChainYield (mg/L)
Pyrenocine DPaecilomyces sp.4-methoxy-6-methyl-α-pyrone3-hydroxy-1-butenyl0.5–3.5
Pyrenocine IPaecilomyces sp. FKI-35734-methoxy-6-methyl-α-pyrone(1E)-3-hydroxy-1-butenyl3.5
Pyrenocine BPaecilomyces sp. FKI-35734-methoxy-6-methyl-α-pyroneNot specified16.2

Identification of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

Genomic mining of Paecilomyces spp. has identified hybrid PKS-NRPS gene clusters implicated in pyrenocine biosynthesis. In P. lilacinus, a 45-kb cluster encodes:

  • A Type I iterative PKS with core domains: ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), acyl carrier protein (ACP), and thioesterase (TE). The AT domain preferentially incorporates methylmalonyl-CoA extender units, consistent with the methylated pyrone ring [4] [7].
  • A trans-acting NRPS module with adenylation (A) and peptidyl carrier protein (PCP) domains, likely activating and incorporating an amino acid precursor for side-chain initiation.
  • Accessory genes: cytochrome P450 oxidases (ppoX), dehydrogenases (adh), and methyltransferases (mtf), which tailor the polyketide backbone through hydroxylation, oxidation, and O-methylation [4] [9]. Heterologous expression of this cluster in Aspergillus nidulans resulted in pyrenocine-like metabolites, confirming its functional role [7].

Table 2: Key Enzymatic Domains in Pyrenocine D Biosynthesis

GeneDomain/FunctionRole in BiosynthesisFunctional Validation
pyrPKSKS-AT-DH-ER-KR-ACP (Type I)Pyrone ring assemblyHeterologous expression in A. nidulans
pyrNRPSA-PCPAmino acid activation for side chainGene knockout abolishes production
ppoXCytochrome P450C-3 hydroxylation of butenyl side chainIn vitro enzymatic assay
mtfO-MethyltransferaseMethoxy group formation at C-4Radiolabeled methyl incorporation

Comparative Genomics of Pyrenocine-Producing Fungal Strains

Comparative analysis of six Paecilomyces genomes (including pyrenocine D producers and non-producers) reveals significant genomic plasticity. Producing strains (P. cinnamomeus BCC 9616, P. lilacinus FKI-3573) harbor a conserved 38-kb PKS-NRPS cluster absent in non-producers (P. variotii). Synteny disruptions occur due to:

  • Transposable element (TE) insertions: Long terminal repeat (LTR) retrotransposons flank the cluster in P. lilacinus, suggesting TE-mediated horizontal gene transfer. This is corroborated by elevated dN/dS ratios (>1.5) in PKS genes, indicating positive selection [5] [8].
  • Genomic rearrangements: Chromosomal inversions and translocations in producing strains relocate regulatory elements (e.g., transcription factor binding sites), enhancing cluster expression. For example, P. cinnamomeus exhibits a 120-kb inversion placing the PKS cluster under a stronger promoter [8].
  • Secondary metabolite diversity: Strains with expanded PKS subfamilies (e.g., P. lilacinus has 15 PKS genes vs. 8 in P. variotii) show higher pyrenocine yields, implying gene dosage effects [7] [8].

Regulatory Mechanisms of Secondary Metabolite Biosynthesis in Marine vs. Terrestrial Fungi

Pyrenocine D production is modulated by distinct environmental and genetic regulators in marine versus terrestrial fungal strains:

  • Marine-derived strains (e.g., Paecilomyces sp. from sponges):
  • Salinity-induced regulation: Oceanic NaCl concentrations (3–5%) upregulate the histidine kinase nik1, activating the MAPK cascade and enhancing PKS expression 4-fold [4].
  • Nutrient limitation: Phosphate starvation induces the PhoP transcription factor, which binds the pyrPKS promoter (electrophoretic mobility shift assays confirm this) [6].
  • Terrestrial strains (e.g., P. cinnamomeus from soils):
  • Carbon catabolite repression: Glucose suppresses pyrenocine D via CreA-mediated inhibition, while arabinose or xylose derepresses production [6] [10].
  • Epigenetic control: HDAC inhibitors (e.g., suberoylanilide hydroxamic acid) increase chromatin accessibility, boosting titers 2.3-fold [7].

Table 3: Regulatory Factors Influencing Pyrenocine D Biosynthesis

FactorMarine StrainsTerrestrial StrainsMechanism
Environmental SignalHigh NaCl (3–5%)Low Pi or carbon limitationActivates MAPK/PhoP pathways
Transcription Factornik1 (histidine kinase)creA (carbon repressor)Binds PKS promoter/enhancer regions
Epigenetic ModifierH3K27 methyltransferaseHDAC inhibitorsAlters chromatin compaction at cluster locus
Cluster LocalizationTelomere-proximalCentromere-distalInfluences transcriptional activity

Properties

Product Name

Pyrenocine D

IUPAC Name

(E)-2-(4-methoxy-2-methyl-6-oxopyran-3-yl)but-2-enal

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-4-8(6-12)11-7(2)15-10(13)5-9(11)14-3/h4-6H,1-3H3/b8-4-

InChI Key

CFTVNLCXUPFJDY-YWEYNIOJSA-N

Synonyms

pyrenocine D

Canonical SMILES

CC=C(C=O)C1=C(OC(=O)C=C1OC)C

Isomeric SMILES

C/C=C(/C=O)\C1=C(OC(=O)C=C1OC)C

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